Product packaging for ly 231617(Cat. No.:CAS No. 141545-89-3)

ly 231617

Cat. No.: B109582
CAS No.: 141545-89-3
M. Wt: 299.9 g/mol
InChI Key: SIWZKGFBUXQFDK-UHFFFAOYSA-N
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Description

LY 231617 is a potent small molecule antioxidant researched for its significant neuroprotective properties in experimental models of cerebral ischemia. Studies demonstrate that post-ischemic administration of this compound can ameliorate functional and morphological sequelae induced by transient global ischemia in rats. It has been shown to significantly attenuate neuronal damage in the hippocampal CA1 sector and reduce associated deficits in spatial learning . The compound's mechanism of action is linked to the attenuation of oxidative stress, with research indicating it differentially regulates the expression of molecular markers associated with neurodegeneration and astrocytic activation, such as sulfated glycoprotein-2 (clusterin) and glial fibrillary acidic protein (GFAP) . Its core research value lies in its utility as a tool for investigating oxidative damage pathways and potential therapeutic strategies for ischemic stroke and related neurological disorders . This product is intended for research purposes only and is not approved for human, veterinary, or diagnostic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H30ClNO B109582 ly 231617 CAS No. 141545-89-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-ditert-butyl-4-(ethylaminomethyl)phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO.ClH/c1-8-18-11-12-9-13(16(2,3)4)15(19)14(10-12)17(5,6)7;/h9-10,18-19H,8,11H2,1-7H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIWZKGFBUXQFDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

93811-58-6 (Parent)
Record name 2,6-Di-tert-butyl-4-(ethylaminomethyl)phenol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141545893
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30161759
Record name 2,6-Di-tert-butyl-4-(ethylaminomethyl)phenol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30161759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141545-89-3
Record name 2,6-Di-tert-butyl-4-(ethylaminomethyl)phenol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141545893
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Di-tert-butyl-4-(ethylaminomethyl)phenol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30161759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular and Cellular Mechanisms of Ly231617 Action

Oxidative Stress Modulation by LY231617

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them or repair the resulting damage. nih.govtaylorandfrancis.comwikipedia.org ROS, such as hydroxyl radicals, superoxide (B77818) anions, and hydrogen peroxide, can lead to the oxidative degradation of lipids, proteins, and nucleic acids, contributing to various pathological conditions. nih.govtaylorandfrancis.comwikipedia.org LY231617 plays a significant role in modulating this oxidative environment. nih.gov

Direct Reactive Oxygen Species Scavenging Capabilities of LY231617

LY231617 has demonstrated direct reactive oxygen species (ROS) scavenging capabilities. It effectively antagonizes the lethal effects of hydrogen peroxide (H2O2)-induced neuronal damage in primary hippocampal neuronal cultures. nih.govahajournals.orgdoi.orgnih.gov Studies have shown that the addition of 5 µM of LY231617 to these cultures significantly reduced H2O2-mediated cellular degeneration. nih.govahajournals.orgnih.gov This protective effect is consistent with the compound's antioxidant properties, suggesting a direct cytoprotective action. nih.gov

Inhibition of Pro-oxidant Enzyme Activities by LY231617

While some antioxidants inhibit pro-oxidant enzymes like NADPH oxidase and xanthine (B1682287) oxidase, which contribute to ROS generation mdpi.comencyclopedia.pubmdpi.com, specific research findings indicate that LY231617 does not inhibit key enzymes involved in the arachidonic acid cascade, such as 5-lipoxygenase, phospholipase A2 (PLA2), or cyclooxygenase. doi.org This suggests that LY231617's mechanism of action as an antioxidant is not primarily through the inhibition of these particular pro-oxidant enzymes.

Attenuation of Cellular Lipid Peroxidation by LY231617

One of the prominent mechanisms by which LY231617 modulates oxidative stress is through its potent inhibition of lipid peroxidation. ahajournals.orgdoi.orgnih.gov Lipid peroxidation is a complex process involving the oxidative degradation of lipids, particularly polyunsaturated fatty acids within cell membranes, initiated by free radicals. wikipedia.orgfrontiersin.org LY231617 has been shown to inhibit iron-dependent lipid peroxidation in a dose-related manner. ahajournals.orgdoi.org Its inhibitory concentration 50 (IC50) against lipid peroxidation is reported to be 22 µM. This attenuation of lipid peroxidation is a significant aspect of its cytoprotective and neuroprotective effects. nih.govahajournals.orgdoi.orgnih.gov

Table 1: Inhibition of Lipid Peroxidation by LY231617

TargetIC50 (µM)
Lipid Peroxidation22

Regulation of Endogenous Cellular Antioxidant Defense Systems by LY231617

The body possesses an intricate endogenous antioxidant defense system, comprising enzymatic antioxidants like superoxide dismutase (SOD), catalase, and glutathione (B108866) peroxidase, as well as non-enzymatic antioxidants such as glutathione. nih.govmdpi.comresearchgate.net While LY231617 provides significant protection against oxidative damage, studies investigating its effects on cellular levels of glutathione have shown modest to no impact. nih.gov This suggests that LY231617's cytoprotective action is primarily attributed to its direct antioxidant properties, such as ROS scavenging and lipid peroxidation inhibition, rather than a substantial upregulation or modulation of endogenous glutathione levels. nih.gov

Neurobiological Signaling and Receptor Interactions of LY231617

LY231617 is recognized for its neuroprotective properties, particularly in models of cerebral ischemia. nih.govnih.govnih.govnih.govtandfonline.comnih.gov It has been shown to significantly reduce ischemia-induced or hydrogen peroxide-induced neuronal damage. nih.govahajournals.orgnih.govnih.govnih.gov Furthermore, LY231617 has been observed to prevent the nuclear translocation of activated NF-κB in hippocampal neurons, indicating a role in modulating inflammatory signaling pathways associated with neuronal injury. The compound's ability to readily cross the blood-brain barrier is crucial for its neuroprotective efficacy. scbt.com

Interrogation of the Angiotensin IV Signaling Axis in Relation to LY231617

Research has explored the relationship between LY231617 and the Angiotensin IV (Ang IV) signaling axis, particularly in the context of neuroprotection and cognitive function. nih.govnih.govsci-hub.sefrontiersin.orgmdpi.comfrontiersin.orgresearchgate.netnih.govdiva-portal.org While LY231617 offers considerable protection against global ischemia-induced cell death in the hippocampus and preserves spatial memory abilities nih.govnih.gov, Ang IV has been shown to improve retention in non-spatial memory tasks. nih.govresearchgate.netnih.gov

Angiotensin IV is a hexapeptide metabolite of angiotensin II that binds with high affinity to a specific binding site known as the AT4 receptor. sci-hub.sefrontiersin.orgnih.gov This AT4 receptor has been identified as insulin-regulated aminopeptidase (B13392206) (IRAP). frontiersin.orgfrontiersin.orgnih.govdiva-portal.org The mechanisms by which Ang IV enhances cognitive performance are complex and are thought to involve its interaction with IRAP, and potentially the hepatocyte growth factor receptor c-Met. frontiersin.orgfrontiersin.orgnih.govdiva-portal.org

Studies have investigated the co-administration of LY231617 and Ang IV. For instance, in a model of global ischemia in rats, LY231617 demonstrated protection against spatial memory deficits. Separately, in untreated animals that experienced hippocampal cell loss, central administration of Ang IV was still able to facilitate a non-spatial memory task. nih.gov This suggests that while LY231617 provides neuroprotection that can preserve cognitive functions, Ang IV may exert its own distinct facilitatory effects on memory, even in the presence of neuronal damage. The relationship between LY231617 and the Ang IV axis appears to be more about their complementary neuroprotective and cognitive-enhancing effects rather than a direct modulation of the Ang IV signaling pathway by LY231617 itself. nih.gov

Table 2: Key Properties of LY231617

PropertyValueSource
Chemical Name2,6-bis(1,1-Dimethylethyl)-4-[[(1-ethyl)amino]methyl]phenol hydrochloride (or 2,6-di-tert-butyl-4-((ethylamino)methyl)phenol hydrochloride) apexbt.com
Chemical FormulaC₁₇H₂₉NO · HCl scbt.comapexbt.com
Molecular Weight299.88 scbt.comapexbt.com
CAS Number141545-89-3 scbt.comapexbt.com
Purity≥95% by HPLC (or ≥98%) scbt.comapexbt.com
Primary TargetInhibits lipid peroxidation
Blood-Brain Barrier PermeabilityReadily crosses the blood-brain barrier scbt.com
Influence of LY231617 on Neuronal Glucose Homeostasis and Neurotransmitter Metabolism

Glucose is the primary energy substrate for the mammalian brain, and its metabolism is critical for maintaining neuronal excitability and activity, including the recovery of ionic gradients and postsynaptic responses researchgate.net. Neuronal glucose homeostasis is closely linked to neurotransmitter metabolism, with substances like glutamate (B1630785) and GABA being synthesized from glucose metabolites researchgate.net. Disruptions in brain glucose sensing, such as during hypoglycemia, can impair glucose and lactate (B86563) metabolism within neurons and astrocytes, leading to abnormal release of neurotransmitters researchgate.net.

Research indicates that LY231617 can influence neuronal glucose metabolism. For instance, the addition of 5 µM LY231617 to primary hippocampal neuronal cultures was observed to antagonize aspects of glucose metabolism and protein synthesis in various brain regions researchgate.net. This suggests a direct impact of LY231617 on the metabolic processes essential for neuronal function. Given its antioxidant properties, LY231617's ability to protect neurons from oxidative stress, particularly during ischemic events, indirectly supports the maintenance of cellular energy production and, consequently, neurotransmitter homeostasis, as oxidative stress can lead to metabolic dysfunction physiology.orgrjn.com.ro.

Modulation of Neuroinflammatory Pathways by LY231617

Neuroinflammation is a critical component of various neurological disorders, often involving the activation of specific signaling pathways and the release of pro-inflammatory mediators.

Nuclear Factor-κB (NF-κB) is a ubiquitous transcription factor that, upon activation, translocates to the nucleus to regulate the transcription of numerous target genes, many of which are involved in inflammatory responses ahajournals.org. NF-κB activation has been demonstrated in conditions such as cerebral ischemia and is often triggered by oxidative stress physiology.orgahajournals.org. LY231617, as an antioxidant, has been shown to significantly impact NF-κB activation. In experimental models of global ischemia in rats, LY231617 prevented the persistent nuclear translocation of activated NF-κB in hippocampal CA1 neurons, which are highly vulnerable to ischemic damage ahajournals.org. This effect was observed at 72 hours post-ischemia, a time point correlated with extensive neuronal death in untreated controls ahajournals.org. While transient NF-κB activation at 24 hours post-ischemia was observed in both treated and untreated groups, the ability of LY231617 to block the persistent activation at 72 hours correlated with a significant protective effect on hippocampal CA1 neurons ahajournals.org.

The neuroprotective efficacy of LY231617 in preventing NF-κB activation is illustrated by the following data:

Group (72 hours post-ischemia)Hippocampal CA1 Neurons/mm (Mean ± SEM)P-value
Control (Vehicle)16 ± 7< 0.02
LY231617 Treated294 ± 35
{.compact-table}
Data derived from studies on global ischemia in rats ahajournals.org.

This data indicates a substantial preservation of neurons in the LY231617-treated group compared to controls, coinciding with the prevention of persistent NF-κB activation.

NF-κB is a master regulator of pro-inflammatory cytokine gene expression, including key cytokines such as Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) nih.govthermofisher.comembopress.org. These cytokines are crucial mediators of inflammation and are produced by various immune cells like macrophages, dendritic cells, and T cells in response to pathogens and tissue damage thermofisher.comembopress.org. Given that LY231617 effectively inhibits the activation and nuclear translocation of NF-κB, it is consequently implicated in the regulation of pro-inflammatory cytokine expression. By preventing NF-κB from initiating gene transcription, LY231617 likely reduces the synthesis and release of these inflammatory mediators, thereby contributing to its neuroprotective and anti-inflammatory profile dtic.mil. This indirect mechanism, via NF-κB inhibition, underscores LY231617's potential to modulate neuroinflammatory pathways.

Impact of LY231617 on Nuclear Factor-κB Activation

Impact of LY231617 on Cellular Physiology

The impact of LY231617 on cellular physiology is largely characterized by its ability to confer neuroprotection and promote cellular survival, particularly in the context of ischemic injury and oxidative stress. As a potent antioxidant and free radical scavenger, LY231617 mitigates cellular damage caused by reactive oxygen species, which are significant contributors to neuronal injury during ischemia-reperfusion events nih.govphysiology.org.

In models of global cerebral ischemia, LY231617 has been shown to offer significant protection against post-ischemic cell death in the hippocampus and corpus striatum of rats. This cellular preservation extends to functional improvements, as evidenced by a concomitant protection against spatial memory deficits that typically accompany hippocampal damage. The mechanism of this cellular protection is believed to involve its antioxidant properties and its ability to prevent the persistent activation of NF-κB, which is associated with pro-apoptotic mechanisms in vulnerable neurons ahajournals.org. By inhibiting the prolonged activation of NF-κB, LY231617 may shift the balance of neuronal cell survival-related proteins in favor of those that promote viability, thus preventing programmed cell death ahajournals.org. Furthermore, LY231617 protects primary neuronal cultures against oxidative stress-induced injury, suggesting a direct role in maintaining cellular integrity under challenging conditions.

Assessment of Cellular Survival and Apoptosis Pathways in Response to LY231617

Research indicates that LY231617 significantly contributes to cellular survival and modulates apoptosis pathways, primarily through its antioxidant activity and its influence on critical cellular signaling cascades. It has been shown to reduce neuronal damage induced by ischemia or hydrogen peroxide, suggesting a protective role against oxidative stress-mediated cell death nih.gov.

Studies using rat models subjected to transient global forebrain ischemia demonstrated that oral administration of LY231617 effectively reduced neuronal damage in both the striatum and hippocampal CA1 regions. Specifically, it reduced damage by over 75% when administered orally before ischemia. Even when administered intravenously after the onset of ischemia, it showed significant neuroprotective effects, reducing hippocampal and striatal damage by approximately 50% and 41% in separate experiments, respectively nih.gov.

In in vitro settings, LY231617 has been observed to antagonize the lethal effects of hydrogen peroxide on primary hippocampal neuronal cultures, with a concentration of 5 µM proving effective nih.gov. Furthermore, LY231617 inhibits iron-dependent lipid peroxidation in a dose-related manner, highlighting its direct antioxidant mechanism nih.gov.

Beyond its direct antioxidant capacity, LY231617 has been implicated in modulating nuclear factor-kappa B (NF-κB) activity, a transcription factor involved in various cellular processes including cell survival and apoptosis researchgate.net. In an ischemic model, LY231617 prevented the nuclear translocation of activated NF-κB in hippocampal neurons, which is typically observed at 72 hours post-ischemia in untreated controls ahajournals.org. While NF-κB activation can promote both pro-apoptotic and anti-apoptotic mechanisms depending on the cell type, the prevention of its persistent activation by LY231617 in hippocampal neurons suggests a role in mitigating neuronal death in this context ahajournals.org.

The following table summarizes key findings related to LY231617's impact on cellular survival and apoptosis pathways:

Table 1: Effects of LY231617 on Cellular Survival and Apoptosis-Related Parameters

Parameter AssessedEffect of LY231617Context / ModelCitation
Neuronal Damage Reduction (Oral)>75% reduction in striatal and hippocampal CA1 damageRat four-vessel occlusion model (30 min ischemia) nih.gov
Neuronal Damage Reduction (IV, post-ischemia)~50% reduction in hippocampal and striatal damageRat four-vessel occlusion model (30 min ischemia) nih.gov
Hydrogen Peroxide-Induced Neuronal DeathAntagonized lethal effect at 5 µMPrimary hippocampal neuronal cultures nih.gov
Lipid Peroxidation InhibitionDose-related inhibitionIn vitro iron-dependent lipid peroxidation nih.gov
NF-κB Nuclear TranslocationPrevented at 72 hours post-ischemiaHippocampal neurons in ischemic rat model ahajournals.org

Investigations into Neuronal Plasticity and Synaptic Function Modulated by LY231617

Neuronal plasticity refers to the brain's capacity for structural and functional changes in response to various stimuli, including learning, memory, and injury nih.gov. Synaptic plasticity, a core component of neuroplasticity, involves alterations in the strength of communication between neurons at synapses uq.edu.aufrontiersin.org.

While LY231617 is primarily recognized for its neuroprotective antioxidant properties that mitigate neuronal damage, its influence on neuronal plasticity and synaptic function is an area of investigation within the broader context of its neuroprotective effects. The ability of LY231617 to significantly reduce ischemia-induced neuronal injury implies a potential to preserve the structural and functional integrity of neuronal circuits, which is fundamental for maintaining plasticity nih.gov.

Studies have explored the effects of LY231617 in models of ischemia, where cognitive deficits are often observed. For instance, LY231617 has been investigated for its effects on ischemia-induced deficits in circular water maze and passive avoidance performance in rats . Such behavioral improvements, when observed, indirectly suggest a preservation or modulation of neuronal networks critical for learning and memory, processes heavily reliant on synaptic plasticity uq.edu.au. The compound's role in preventing the induction of glial fibrillary acidic protein (GFAP) RNA in an ischemic model also hints at its contribution to maintaining a healthy neuronal environment conducive to plasticity researchgate.net.

However, direct, detailed research specifically delineating how LY231617 directly modulates synaptic strength, neurotransmitter release, or the formation and elimination of synapses (the hallmarks of synaptic plasticity) is not extensively detailed in the provided literature. Its neuroprotective action, particularly against oxidative stress and NF-κB activation, creates an environment where neuronal function, including aspects of plasticity, can be better preserved following insult nih.govahajournals.org.

Cellular Uptake and Intracellular Distribution Dynamics of LY231617

A critical characteristic of LY231617 is its ability to readily cross the blood-brain barrier (BBB) . This property is essential for its neuroprotective effects within the central nervous system. The BBB is a highly selective physiological barrier that controls the passage of substances from the bloodstream into the brain, and compounds that can efficiently traverse it are of significant interest for neurological applications .

While the literature confirms its BBB permeability, specific, detailed information regarding the precise mechanisms of cellular uptake (e.g., specific transporter involvement, endocytic pathways like clathrin- or caveola-mediated endocytosis) and its subsequent intracellular distribution dynamics (e.g., accumulation in particular organelles such as mitochondria, lysosomes, or the nucleus) for LY231617 itself is not explicitly provided in the available search results. General principles of cellular uptake and intracellular distribution for various molecules often involve complex processes such as passive diffusion, active transport, and different forms of endocytosis, leading to varied subcellular localizations depending on the compound's physicochemical properties and cellular context dovepress.comnorthwestern.edunih.govresearchgate.netspringernature.com. However, without specific studies on LY231617's intracellular fate, detailed dynamics cannot be precisely outlined.

Preclinical Efficacy and Translational Potential of Ly231617

In Vitro Pharmacological Characterization of LY231617

Dose-Response Profiling of LY231617 in Cellular Assays

LY231617 has been evaluated for its protective effects against cellular damage, particularly in the context of oxidative stress. In primary hippocampal neuronal cultures, the compound at a concentration of 5 µM was found to antagonize the lethal effects induced by hydrogen peroxide (H2O2) (p < 0.05). nih.govresearchgate.net Furthermore, LY231617 exhibited a dose-related inhibition of iron-dependent lipid peroxidation. nih.govresearchgate.net

Table 1: Effects of LY231617 on Hydrogen Peroxide Toxicity and Lipid Peroxidation In Vitro

Assay TypeConditionLY231617 ConcentrationEffectStatistical SignificanceCitation
Primary Hippocampal Neuronal CulturesH2O2-induced toxicity5 µMAntagonized lethal effectp < 0.05 nih.govresearchgate.net
Iron-dependent lipid peroxidationInhibition of lipid peroxidationDose-relatedInhibited in a dose-related fashionNot specified nih.govresearchgate.net

Mechanistic Studies of LY231617 in Primary Cell Cultures

Detailed mechanistic studies have elucidated how LY231617 exerts its protective actions in cellular models. The compound significantly attenuated H2O2-mediated cellular degeneration across various exposure conditions, including a post-treatment paradigm, indicating its therapeutic potential even after the onset of oxidative insult. nih.gov H2O2-induced cellular degeneration was characterized by measuring lactate (B86563) dehydrogenase (LDH) release, changes in total glutathione (B108866), and levels of 8-epiprostaglandin F2alpha (8-isoprostane), a marker of oxidative stress. nih.gov

Notably, levels of 8-isoprostane paralleled LDH release under treatment paradigms involving 100 µM H2O2 with or without 5 µM LY231617. nih.gov Despite providing significant protection, LY231617 demonstrated only modest or no effects on cellular glutathione levels. nih.gov These findings collectively suggest that LY231617's cytoprotective effects are consistent with a membrane site of action and are primarily mediated through its antioxidant properties. nih.gov

Evaluation of LY231617 in Oxidative Stress and Inflammatory Cell Models

As a potent antioxidant, LY231617 has been investigated for its ability to counteract oxidative stress and inflammatory responses in cellular models. It has been reported to reduce neuronal injury in global ischemia models, a protective effect linked to its inhibition of persistent, but not transient, activation of nuclear factor-kappa B (NF-κB). ahajournals.org NF-κB is a key transcription factor involved in inflammatory gene expression. mdpi.comnih.gov This inhibition of NF-κB activation by LY231617 has been associated with reduced infarct volume and improved behavioral deficits in relevant models. jpp.krakow.pl Furthermore, LY231617 was shown to inhibit lipid peroxidation in a modified thiobarbituric acid reactive substances assay, demonstrating activity comparable to other established antioxidants such as butylated hydroxytoluene (BHT) and Trolox. biorxiv.org The compound also decreased the induction of glial fibrillary acidic protein (GFAP) RNA in an ischemic model, suggesting an attenuation of astrogliosis, a reactive process of astrocytes in response to central nervous system injury. who.int

In Vivo Therapeutic Evaluation of LY231617

Neuroprotective Efficacy of LY231617 in Ischemic Brain Injury Models

LY231617 has demonstrated significant neuroprotective efficacy across various in vivo models of ischemic brain injury, encompassing both global and focal cerebral ischemia. It is recognized for its cytoprotective effects in these models. researchgate.netnih.govnih.govnih.govnih.gov The compound has been shown to reduce neuronal injury after global ischemia ahajournals.org, inhibit NF-κB activation, reduce infarct volume, and improve behavioral deficits jpp.krakow.pl.

In a rat middle cerebral artery occlusion (MCAO) model, retrograde infusion of LY231617 into the cerebral vein resulted in a significant amelioration of ischemic damage when administered seven hours post-occlusion. nih.gov This was accompanied by a marked increase in local cerebral blood flow (over 600%, p < 0.01) and a significant improvement in blood-brain barrier (BBB) permeability. nih.gov

Global Cerebral Ischemia Models

Studies in global cerebral ischemia models have consistently shown the neuroprotective effects of LY231617. Global cerebral ischemia involves a widespread reduction in blood flow to most parts of the brain, relevant to conditions like cardiac arrest. mdpi.com

In a gerbil model of global cerebral ischemia, LY231617 provided significant neuroprotection against ischemia-induced brain damage (P < 0.05), whether administered 30 minutes prior to occlusion or immediately post-occlusion, followed by subsequent doses. nih.govresearchgate.net

In the rat four-vessel occlusion model, which simulates 30 minutes of global ischemia, oral administration of LY231617 led to a substantial reduction in damage. Both striatal and hippocampal CA1 neuronal damage were reduced by over 75% (p < 0.0001) when the compound was given orally 30 minutes before ischemia. nih.govfrontiersin.org When administered intravenously starting 30 minutes after the onset of occlusion, LY231617 reduced hippocampal and striatal damage by approximately 50% (p < 0.03) in one experiment and approximately 41% (p < 0.02) in another. nih.govfrontiersin.org

Table 2: Neuroprotective Efficacy of LY231617 in Rat Global Cerebral Ischemia Models

Model TypeAdministration Route & TimingArea AssessedDamage ReductionStatistical SignificanceCitation
Rat Four-Vessel OcclusionOral, 30 min pre-ischemiaHippocampal CA1 & Striatal>75%p < 0.0001 nih.govfrontiersin.org
Rat Four-Vessel OcclusionIV, 30 min post-occlusion (Exp. 1)Hippocampal & Striatal~50%p < 0.03 nih.govfrontiersin.org
Rat Four-Vessel OcclusionIV, 30 min post-occlusion (Exp. 2)Hippocampal & Striatal~41%p < 0.02 nih.govfrontiersin.org

In a study using a dog model of complete transient global cerebral ischemia, LY231617 enhanced the recovery of cerebral electrical activity. Somatosensory evoked potential (SEP) amplitude recovery was significantly higher in drug-treated animals compared to controls. At 120 minutes, SEP amplitude recovery was 73% ± 15% in the drug-treated group versus 39% ± 14% in controls (p < 0.05). This improvement continued, with recovery reaching 86% ± 12% in the drug-treated group versus 49% ± 14% in controls at 240 minutes (p < 0.05). nih.gov Importantly, these improvements in cerebral electrical function were observed via mechanisms unrelated to cerebral circulatory effects, as cerebral blood flow (CBF) remained similar between vehicle- and LY231617-treated animals throughout the experimental period. nih.gov

Table 3: Somatosensory Evoked Potential (SEP) Amplitude Recovery in Dog Global Cerebral Ischemia Model

GroupTime Point (mins)SEP Amplitude Recovery (% from baseline, Mean ± SEM)Statistical SignificanceCitation
LY23161712073% ± 15%p < 0.05 nih.gov
Control12039% ± 14% nih.gov
LY23161724086% ± 12%p < 0.05 nih.gov
Control24049% ± 14% nih.gov

Combination Therapies and Synergistic Interactions with Ly231617

Rationale for Polypharmacology Involving LY231617

Polypharmacology, which involves drugs acting on multiple targets, has increasingly been recognized as a successful paradigm in drug discovery, with many clinically successful drugs demonstrating promiscuous target engagement rather than high selectivity for a single target nih.govnih.gov. The rationale for incorporating LY231617 into polypharmacological strategies stems from its established properties as a potent antioxidant that readily permeates the blood-brain barrier evitachem.comnih.gov. LY231617 has been shown to significantly reduce neuronal damage induced by ischemia or hydrogen peroxide and to inhibit lipid peroxidation evitachem.comnih.gov. Furthermore, it prevents the nuclear translocation of activated Nuclear Factor-kappa B (NF-κB) in hippocampal neurons, indicating an anti-inflammatory component to its action evitachem.comahajournals.org. These diverse mechanisms suggest that LY231617 can address multiple facets of disease pathology, making it an ideal candidate for combination therapies designed to overcome the robustness of biological networks and achieve more comprehensive therapeutic outcomes nih.gov.

Investigating Co-Administration of LY231617 with Angiotensin IV Modulators

Angiotensin IV (Ang IV), a hexapeptide derived from the renin-angiotensin system, has been implicated in cognitive function, particularly in learning and memory processes frontiersin.org. Its memory-enhancing effects are believed to be mediated, in part, by its interaction with the insulin-regulated aminopeptidase (B13392206) (IRAP), which is proposed as the AT4 receptor in the brain frontiersin.org. Research has explored the co-administration of LY231617 with Ang IV, particularly in models of ischemia-induced cognitive deficits.

A notable study investigated the effects of LY231617 and Ang IV on ischemia-induced deficits in circular water maze and passive avoidance performance in rats frontiersin.orgmdpi.comsci-hub.senih.gov. This research demonstrated that LY231617 provided substantial protection against global ischemia-induced cell death in the hippocampus, leading to the preservation of spatial memory abilities researchgate.net. Interestingly, even in animals that experienced hippocampal cell loss, centrally administered Ang IV was still able to facilitate performance in a non-spatial memory task researchgate.net.

Detailed research findings from studies examining the neuroprotective effects of LY231617 highlight its efficacy in mitigating neuronal damage following ischemic insults. For instance, oral administration of LY231617 was found to significantly protect hippocampal CA1 neurons at 72 hours post-ischemia.

Table 1: Effect of LY231617 on Hippocampal CA1 Neuronal Survival 72 Hours Post-Ischemia

Treatment GroupNeuronal Survival (neurons/mm, Mean ± SEM)Statistical Significance (p-value)
Control (Vehicle)16 ± 7< 0.02
LY231617-Treated294 ± 35
Data adapted from studies on global ischemic neuronal injury in rats ahajournals.org.

This data indicates a significant protective effect of LY231617 on hippocampal CA1 neurons, suggesting its potential to preserve cognitive function in ischemic conditions ahajournals.org. The co-administration studies with Ang IV modulators further underscore the potential for synergistic benefits in addressing complex neurological impairments.

Exploration of LY231617 in Adjuvant Therapies for Inflammatory Conditions

Inflammation is a critical component in the pathogenesis of numerous diseases, and chronic inflammation can lead to significant tissue damage clinexprheumatol.orgnih.gov. Adjuvant therapies are often employed to enhance the primary treatment's effectiveness or to mitigate associated inflammatory responses mdpi.comijconline.id. LY231617's established antioxidant properties and its capacity to inhibit NF-κB nuclear translocation are highly relevant in the context of inflammatory conditions evitachem.comahajournals.orgnih.gov. NF-κB is a key transcription factor involved in regulating the expression of genes related to inflammatory and immune responses ahajournals.orgresearchgate.net.

While direct extensive research on LY231617 specifically as a standalone adjuvant therapy for inflammatory conditions is limited in the provided context, its mechanistic actions suggest a strong potential. The compound's ability to reduce free radical formation and prevent the activation of pro-inflammatory pathways, such as NF-κB, positions it as a candidate for mitigating oxidative stress and inflammation that often accompany various pathologies evitachem.comnih.govahajournals.orgnih.gov. For example, other antioxidants have been explored as adjuvant therapies in inflammatory bowel disease scispace.com. Therefore, LY231617's anti-inflammatory and antioxidant profile could theoretically offer synergistic benefits when co-administered with primary treatments for inflammatory disorders by targeting underlying oxidative stress and inflammatory cascades.

Synergistic Potential of LY231617 in Neurodegenerative Disease Regimens

Neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, are characterized by progressive neuronal loss and dysfunction, often involving complex and multifactorial etiologies including oxidative stress, inflammation, and protein aggregation sci-hub.semdpi.commdpi.com. The inherent complexity of these disorders suggests that single-target therapeutic approaches may have limited efficacy, highlighting the need for multi-target drug interventions and synergistic strategies mdpi.com.

LY231617's robust neuroprotective profile makes it a compelling candidate for synergistic regimens in neurodegenerative diseases. Its demonstrated ability to reduce ischemia-induced neuronal injury, prevent hydrogen peroxide toxicity, and inhibit lipid peroxidation directly addresses key pathological mechanisms in neurodegeneration evitachem.comnih.govnih.gov. Furthermore, its prevention of NF-κB nuclear translocation can help counteract the chronic inflammatory processes often observed in these conditions ahajournals.org.

The concept of synergy in neurodegenerative diseases is gaining traction, with research exploring how different pathological elements, such as amyloid-beta and tau in Alzheimer's disease, can interact synergistically to drive disease progression nih.gov. By combining LY231617 with agents that target other distinct pathways involved in neurodegeneration (e.g., protein aggregation, neurotransmitter modulation, or excitotoxicity), a more comprehensive and effective therapeutic outcome might be achieved mdpi.commdpi.comnih.gov. The broad-spectrum neuroprotective actions of LY231617 could complement the effects of other compounds, potentially leading to enhanced neuronal survival, improved synaptic plasticity, and promotion of neuro-regeneration, thereby offering a synergistic advantage in the management of complex neurodegenerative disorders mdpi.com.

Future Research Directions for Ly231617

Elucidating Unexplored Mechanisms of Action for LY231617

While LY231617 has been shown to possess antioxidant activity, its full spectrum of mechanisms of action remains to be thoroughly elucidated. A critical area for future research is to determine precisely how LY231617 prevents the activation of nuclear factor-kappa B (NF-κB) and how this prevention influences cell-death programs. Studies indicate that NF-κB activation can either induce cellular defense mechanisms against programmed cell death or promote the production of proteins leading to cell death, suggesting a nuanced role that LY231617 may modulate. Further investigation is needed to clarify how LY231617 affects these cell-death pathways.

Beyond its antioxidant properties, LY231617 may possess other activities contributing to its efficacy. Research has also implicated LY231617 in interactions with the AT4 receptor and the insulin-regulated aminopeptidase (B13392206) (IRAP) system, which are known to influence cognitive functions. Future studies should aim to fully characterize the nature of these interactions and their downstream effects, potentially revealing novel targets or pathways influenced by LY231617. Understanding these unexplored mechanisms will be crucial for maximizing its therapeutic potential.

Discovery of Novel Therapeutic Applications for LY231617

The demonstrated neuroprotective effects of LY231617 in models of transient global forebrain ischemia highlight its potential for broader application in neurological disorders. Its ability to significantly reduce neuronal damage in the hippocampal CA1 region following ischemic insult warrants further investigation into its efficacy in other forms of cerebral ischemia and neurodegenerative conditions.

Furthermore, the antioxidant properties of LY231617 suggest its potential utility in inflammatory diseases where reactive oxygen species play a significant role. Specifically, studies have shown that LY231617 can reduce reactive oxygen species production in colonic biopsy specimens from rats with acetic acid-induced colitis, indicating a promising role in inflammatory bowel disease (IBD). Future research should explore its therapeutic potential in various inflammatory conditions, building upon its established antioxidant capacity.

Advanced Drug Delivery System Development for LY231617

Optimizing the delivery of LY231617 is a crucial future research direction to enhance its bioavailability, improve its targeting to specific tissues, and potentially reduce dosing frequency. Advanced drug delivery systems, encompassing nano, micro, and macro-scale technologies, offer avenues to achieve these goals.

Potential strategies include:

Nanoparticle-based delivery: Encapsulating LY231617 within nanoparticles could improve its solubility, prolong its circulation time, and facilitate targeted delivery to affected brain regions or inflamed tissues, potentially overcoming challenges like the blood-brain barrier.

Hydrogel systems: Smart hydrogels, which can respond to physiological stimuli, could enable controlled and sustained release of LY231617, maintaining therapeutic concentrations and minimizing systemic exposure.

Prodrug approaches: Developing prodrugs of LY231617 could enhance its absorption, distribution, metabolism, and excretion (ADME) profile, leading to improved pharmacokinetic properties.

The development of such systems would aim to maximize the therapeutic index of LY231617 and translate its efficacy into more clinically viable formulations.

Computational Modeling and In Silico Studies of LY231617 Interactions

Computational modeling and in silico studies offer powerful tools to accelerate the understanding and development of LY231617. These methods can provide insights into its molecular interactions, predict its physicochemical properties, and inform drug design strategies.

Key areas for in silico investigation include:

Molecular Docking and Dynamics: Simulating the binding of LY231617 to potential target proteins (e.g., components of the NF-κB pathway, IRAP) can elucidate its precise binding sites, affinities, and conformational changes upon binding.

Quantitative Structure-Activity Relationship (QSAR) Analysis: Developing QSAR models for LY231617 and its analogs can help identify structural features critical for its neuroprotective or antioxidant activities, guiding the design of more potent and selective derivatives.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: In silico PK/PD models can predict the absorption, distribution, metabolism, and excretion of LY231617 in biological systems, optimizing dosing regimens and predicting potential drug-drug interactions.

Virtual Screening: High-throughput virtual screening of chemical libraries can identify novel compounds with similar activity profiles to LY231617 or compounds that modulate its identified targets.

These computational approaches can significantly reduce the time and cost associated with traditional experimental methods, providing a rational basis for future experimental work on LY231617.

Bridging Preclinical Findings of LY231617 to Clinical Research Paradigms

Translating promising preclinical findings of LY231617 into successful clinical research paradigms is a critical, yet challenging, step in drug development. The high attrition rate of drug candidates in clinical trials underscores the importance of robust translational strategies.

Future research should focus on:

Refined Preclinical Models: Utilizing and developing preclinical models that more closely mimic human disease conditions, considering factors such as age, sex, and disease heterogeneity, can improve the translatability of LY231617's effects.

Biomarker Identification: Identifying and validating specific biomarkers that correlate with LY231617's therapeutic effects in preclinical studies will be essential for monitoring drug activity and patient response in clinical trials.

Quantitative Systems Pharmacology (QSP): Employing QSP models can integrate in vitro and in vivo data to predict human pharmacokinetics and pharmacodynamics, thereby optimizing clinical trial design for LY231617.

Collaborative Research: Fostering interdisciplinary and cross-sector collaborations between academia, industry, and clinical researchers can facilitate the exchange of knowledge and expertise, accelerating the translational pathway for LY231617.

By addressing these translational challenges, researchers can increase the likelihood of LY231617 successfully progressing through clinical development and ultimately benefiting patients.

Compound Names and PubChem CIDs

Compound NamePubChem CID
LY2316173968
Angiotensin IV123814

Data Table: Effect of LY231617 on Hippocampal CA1 Neuronal Damage in Rats

GroupNeurons/mm (Mean ± SEM) at 72 hours post-ischemia
Control16 ± 7
LY231617-Treated294 ± 35

Source: Adapted from

Q & A

Q. Table 1: Comparative Analysis of this compound Characterization Techniques

TechniqueParameters MeasuredAdvantagesLimitations
HPLC-UVPurity, retention timeHigh sensitivityLimited structural data
NMRStructural confirmationAtomic-level resolutionRequires high sample purity
ITCBinding thermodynamicsQuantifies enthalpy/entropyLow throughput

Q. Table 2: Common Pitfalls in this compound Research

IssueMitigation StrategyEvidence Source
Solvent interferenceUse low [DMSO], validate with solvent-only controls
Batch variabilityQC protocols, SPC monitoring
Computational-experimental gapsIntegrate MD simulations with mutagenesis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.